Di-p-tolylphosphine

Descripción general

Descripción

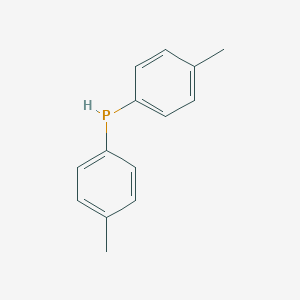

Di-p-tolylphosphine is an organophosphorus compound with the chemical formula ( \text{C}{14}\text{H}{15}\text{P} ). It is characterized by the presence of two p-tolyl groups attached to a central phosphorus atom. This compound is widely used in organic synthesis and as a ligand in coordination chemistry due to its ability to stabilize metal complexes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Di-p-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction can be represented as follows: [ \text{3 C}{7}\text{H}{7}\text{MgBr} + \text{PCl}{3} \rightarrow \text{(C}{7}\text{H}{7}\text{)}{2}\text{PCl} + \text{2 MgBrCl} ] [ \text{(C}{7}\text{H}{7}\text{)}{2}\text{PCl} + \text{H}{2}\text{O} \rightarrow \text{(C}{7}\text{H}{7}\text{)}_{2}\text{PH} + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process typically involves the use of p-tolyl chloride and a phosphorus source under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

-

Oxidation: this compound can undergo oxidation to form this compound oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. [ \text{(C}{7}\text{H}{7}\text{)}{2}\text{PH} + \text{H}{2}\text{O}{2} \rightarrow \text{(C}{7}\text{H}{7}\text{)}{2}\text{P(O)H} + \text{H}_{2}\text{O} ]

-

Substitution: It can participate in substitution reactions where the p-tolyl groups are replaced by other functional groups. For example, reaction with halogens can produce halogenated derivatives. [ \text{(C}{7}\text{H}{7}\text{)}{2}\text{PH} + \text{Cl}{2} \rightarrow \text{(C}{7}\text{H}{7}\text{)}_{2}\text{PCl} + \text{HCl} ]

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Halogenating Agents: Chlorine, bromine.

Major Products:

Oxidation: this compound oxide.

Substitution: Halogenated this compound derivatives.

Aplicaciones Científicas De Investigación

Catalysis

Di-p-tolylphosphine as a Ligand

This compound is primarily used as a ligand in the formation of metal complexes, enhancing the reactivity and selectivity of various catalytic processes. Its steric and electronic properties make it suitable for applications in:

- Cross-Coupling Reactions : It is employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds .

- Hydroformylation : this compound acts as a ligand in hydroformylation reactions, where it helps to produce aldehydes from alkenes using rhodium or cobalt catalysts .

Case Study: Palladium-Catalyzed Reactions

In a study focusing on palladium-catalyzed reactions, this compound was used to synthesize complex organic molecules. The ligand's electronic properties contributed to higher yields and selectivity in the formation of desired products compared to traditional ligands .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the synthesis of phosphines and phosphine oxides:

- Phosphinylation Reactions : It serves as a reactant for phosphinylation reactions, allowing for the introduction of phosphine functionalities into organic molecules .

- Synthesis of Phosphine Oxides : The compound can be oxidized to form this compound oxide, which is useful for further transformations in synthetic pathways .

Coordination Chemistry

This compound is instrumental in the development of new coordination compounds:

- Metal Complexes Formation : It forms stable complexes with transition metals, which are utilized in various applications including catalysis and material science.

Data Table: Metal Complexes with this compound

| Metal | Complex Type | Application |

|---|---|---|

| Pd | [Pd(dtp)Cl] | Cross-coupling reactions |

| Rh | [Rh(dtp)(CO)] | Hydroformylation |

| Ni | [Ni(dtp)Cl] | Isomerization reactions |

Biological Applications

Emerging research indicates potential applications of this compound derivatives in medicinal chemistry:

Mecanismo De Acción

The mechanism of action of di-p-tolylphosphine primarily involves its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various chemical reactions. The phosphorus atom in this compound donates electron density to the metal, stabilizing the complex and enhancing its reactivity. This coordination can influence the electronic properties of the metal center, making it more effective in catalysis and other applications.

Comparación Con Compuestos Similares

Triphenylphosphine: Another widely used organophosphorus compound with three phenyl groups attached to phosphorus.

Tri-p-tolylphosphine: Similar to di-p-tolylphosphine but with three p-tolyl groups.

Diphenyl-p-tolylphosphine: Contains two phenyl groups and one p-tolyl group.

Uniqueness of this compound: this compound is unique due to its specific electronic and steric properties imparted by the p-tolyl groups. These properties make it particularly effective in stabilizing certain metal complexes and enhancing their catalytic activity. Its balance of steric bulk and electronic donation distinguishes it from other phosphines, making it a valuable ligand in various chemical processes.

Actividad Biológica

Di-p-tolylphosphine (DPTP) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of DPTP, focusing on its synthesis, mechanism of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 230.24 g/mol. The structure consists of a phosphorus atom bonded to two para-tolyl groups, which contributes to its unique reactivity and interaction with biological systems.

Synthesis Methods

DPTP can be synthesized through various methods, including:

- Direct phosphination : Reaction of p-tolyl lithium with phosphorus trichloride.

- Phosphine oxide reduction : Starting from this compound oxide, which can be reduced using suitable reducing agents.

- Metal-free synthesis : Utilizing bromide ion-promoted reactions in aqueous media to yield high product yields without the need for metal catalysts .

Enzyme Inhibition

DPTP has shown potential as an inhibitor of various enzymes, particularly cytochrome P450 isoenzymes, which are crucial for drug metabolism. Studies indicate that DPTP exhibits moderate inhibitory effects on these enzymes, suggesting its utility in modulating metabolic pathways for therapeutic purposes.

Antimicrobial Activity

Recent research has evaluated the antimicrobial properties of DPTP against several bacterial strains. A study assessed the compound's efficacy against E. coli, K. pneumoniae, and Staphylococcus aureus, revealing significant antibacterial activity with IC50 values ranging from 3.67 µM to 21.7 µM compared to standard antibiotics like cisplatin . This suggests that DPTP could be a viable candidate for developing new antimicrobial agents.

Anticancer Properties

DPTP has also been investigated for its anticancer activity. A comparative study highlighted its effectiveness against the DU145 human prostate cancer cell line using the sulforhodamine B (SRB) assay. The results indicated that DPTP demonstrated a lower IC50 value (6.94 µM) than many conventional chemotherapeutic agents, making it a promising candidate for further development in cancer therapy .

The mechanism by which DPTP exerts its biological effects involves interaction with specific biological targets. For instance:

- Binding Affinity : DPTP's structure allows it to bind effectively to enzyme active sites, inhibiting their function.

- Cellular Interaction : The compound interacts with cellular receptors and DNA strands, influencing cellular signaling pathways that regulate growth and apoptosis in cancer cells .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of DPTP compared to other related compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound (DPTP) | 6.94 | Anticancer |

| Compound 2 | 3.67 | Anticancer |

| Cisplatin | >200 | Anticancer |

| Compound 3 | 4.57 | Anticancer |

| Compound 4 | 21.7 | Anticancer |

Case Studies

- Antibacterial Efficacy : A study conducted on various organophosphorus compounds demonstrated that DPTP exhibited significant antibacterial properties against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .

- Anticancer Potential : Research involving DPTP's interaction with DU145 prostate cancer cells showed that it could induce apoptosis at lower concentrations than traditional chemotherapeutics, suggesting a novel approach to cancer treatment .

Análisis De Reacciones Químicas

Reactions with Organolithium Reagents

Di-p-tolylchlorophosphine reacts with organolithium compounds (e.g., n-BuLi or PhLi) to yield unsymmetrical tertiary phosphines. For example:

Key Data:

| Organolithium Reagent | Product | Yield (%) | Characterization (IR/NMR) |

|---|---|---|---|

| n-BuLi | Di(n-butyl)(p-tolyl)phosphine | 68 | : 1438 cm; : 2.43 ppm |

| PhLi | Di(phenyl)(p-tolyl)phosphine | 74 | : 1440 cm; aromatic protons: 7.02–7.45 ppm |

These phosphines exhibit distinct IR bands for P–C (aromatic) at 1430–1440 cm and P–C (aliphatic) at 892–912 cm .

Formation of 1,3,2-Dioxaphospholanes

Reactions with 1,2-diols in the presence of pyridine produce cyclic phospholanes:

Example Reaction:

| Diol | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2,3-Butanediol | 2-Tolyl-4,5-dimethyl-1,3,2-dioxaphospholane | 62 | Pyridine, 2–5°C, 4–6 h |

These products are isolated via distillation and show -NMR signals for methyl groups at 1.20–1.45 ppm .

Reformatsky-Type Reactions

Di-p-tolylchlorophosphine undergoes Reformatsky reactions with α-bromoacetates, followed by oxidation, to form phosphine oxides:

Key Results:

| Ester Group (R) | Product | Yield (%) | IR Data () |

|---|---|---|---|

| OEt | Bis[(ethoxycarbonyl)methyl]tolylphosphine oxide | 65 | 1175–1210 cm |

| OMe | [(Methoxycarbonyl)methyl]bis(tolyl)phosphine oxide | 70 | 1175–1210 cm |

Asymmetric Phosphinylation Catalysis

Di-p-tolylphosphine oxide (2d ) participates in enantioselective phosphinylation of 3,4-dihydroisoquinolines under chiral phosphoric acid (CPA) catalysis :

Performance Data:

| Substrate | ee (%) | Yield (%) | Catalyst Loading |

|---|---|---|---|

| 6-Cl-Dihydroisoquinoline | 97 | 99 | 5 mol% CPA 7 |

This method enables gram-scale synthesis and derivatives useful as chiral ligands .

C3-Phosphorylation of Indolylmethanols

Under Yb(OTf) catalysis, di-p-tolylphosphine oxide reacts with 2-indolylmethanols to form C3-phosphorylated indoles :

Representative Example:

| Indolylmethanol Substituent | Product Yield (%) | Regioselectivity |

|---|---|---|

| 4-Fluorophenyl | 97 | >20:1 (C3 vs. benzylic) |

Mannich-Type Reactions

Di-p-tolylchlorophosphine reacts with o-aminophenol or 1,2-diaminopropane and ketones to form phosphorin-2-oxide heterocycles :

Products Include:

-

2-Tolyl-3-ethyl-3-methyl-1,4,2-benzoxazaphosphorin-2-oxide

-

2-Tolyl-3,3-dimethyl-6-methyl-1,4,2-diazaphosphorin-2-oxide

Propiedades

IUPAC Name |

bis(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSCGNXXNRAXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)PC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400514 | |

| Record name | Di-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-60-3 | |

| Record name | Di-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of di-p-tolylphosphine oxide in palladium-catalyzed cross-coupling reactions?

A1: this compound oxide acts as a reagent in palladium-catalyzed Hirao cross-coupling reactions. [] Research suggests that while bulkier phosphine oxides, like di(1-adamantyl)phosphine oxide, can serve as preligands for palladium, less bulky this compound oxide functions as the substrate in these reactions. This implies that the steric properties of the phosphine oxide significantly impact its role in the catalytic cycle. []

Q2: Can you describe a specific application of a reaction utilizing this compound oxide?

A2: One study demonstrated the utility of this compound oxide in the synthesis of a host material for organic light-emitting diodes (OLEDs). [] In this case, a palladium precatalyst, stabilized by this compound oxide, facilitated the formation of carbon-phosphorus bonds, ultimately leading to the desired OLED host material.

Q3: Is this compound oxide used in any other synthetic applications?

A3: Beyond its role in palladium-catalyzed reactions, this compound oxide is a key building block in the synthesis of new lipophilic extractants. [] These extractants, bisphosphorylated amines, are designed for the liquid extraction of metal ions. [] The synthesis involves a two-step, one-pot procedure using this compound oxide, formaldehyde, and the corresponding amine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.